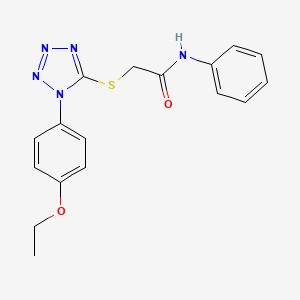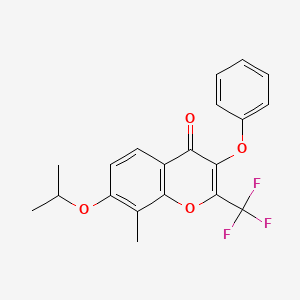![molecular formula C21H16O2S B11976135 Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- CAS No. 646450-29-5](/img/structure/B11976135.png)
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonyl group attached to the 9th position of the phenanthrene ring, with a 4-methylphenyl group attached to the sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- typically involves the sulfonation of phenanthrene followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of phenanthrene with sulfuric acid to form phenanthrene sulfonic acid, which is then neutralized with sodium hydroxide to yield sodium phenanthrenesulfonate. This intermediate is then treated with 4-methylbenzenesulfonyl chloride in the presence of a base to form Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes industrial-grade reagents and equipment to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9-position.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.
Substitution: Bromine is used for halogenation reactions.
Major Products
The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, and 9-bromophenanthrene .
Applications De Recherche Scientifique
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- is used in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The sulfonyl group plays a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- can be compared with other sulfonyl derivatives of phenanthrene, such as:
- Phenanthrene-2-sulfonyl chloride
- Phenanthrene-3-sulfonyl chloride
- Phenanthrene-9-sulfonyl chloride
These compounds share similar chemical properties but differ in the position of the sulfonyl group, which affects their reactivity and applications. Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
646450-29-5 |
|---|---|
Formule moléculaire |
C21H16O2S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
9-(4-methylphenyl)sulfonylphenanthrene |
InChI |
InChI=1S/C21H16O2S/c1-15-10-12-17(13-11-15)24(22,23)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
Clé InChI |
MIJBJLNGPGSHDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)




![5-cyclohexyl-4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11976126.png)


![4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11976149.png)


